molecular formula C7H6N2O7S B1616657 2,4-Dinitrotoluene-5-sulfonic acid CAS No. 52146-86-8

2,4-Dinitrotoluene-5-sulfonic acid

Cat. No.: B1616657
CAS No.: 52146-86-8
M. Wt: 262.2 g/mol
InChI Key: DSLLXNHZBMUPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitrotoluene-5-sulfonic acid is a useful research compound. Its molecular formula is C7H6N2O7S and its molecular weight is 262.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Chemistry

2,4-Dinitrotoluene has been specifically determined through a simple titrimetric method, which is significant in the field of pharmaceutical chemistry. This method involves using a buffer of pH 11.2, n-butylamine, and a liquid anion-exchanger in dimethyl sulfoxide as a reagent (Qureshi, Andrabi, Saeed, & Ahmad, 1995).

Chemical Synthesis

Research has been conducted on new synthesis routes for dinitrotoluenes (DNTs) from toluene, focusing on replacing liquid sulfuric acid with solid acids as heterogeneous catalysts. The aim was to increase the production of more valuable products like 4-NT and 2,4-DNT (Vassena, Kogelbauer, & Prins, 2000).

Industrial Recovery and Purification

Methods have been established for recovering high purity 2,4-DNT from spent mixed acid in the toluene nitration process. These include dilution and refrigeration methods, yielding high purity crystals of 2,4-DNT (Chen, Juan, & Wei, 2005).

Environmental Remediation

Research has shown the potential of transgenic switchgrass overexpressing bacterial nitroreductase in the detoxification of DNT, demonstrating a significant increase in the removal efficiency of 2,4-DNT (Su et al., 2021).

Biodegradation

Pseudomonas sp. X5, a bacterium isolated from contaminated soil, has been used for the biodegradation of dinitrotoluene sulfonates, demonstrating broad-spectrum degradation characteristics for various nitro-aromatic pollutants (Xu et al., 2019).

Geochemical Transformation

Studies on the geochemical transformation of DNTs in historical wastewater from TNT production sites have been conducted, providing insights into the distribution, migration, and health risk assessment of these compounds (Zhao et al., 2021).

Advanced Oxidation Processes

Research into the degradation kinetics of 2,4-DNT by persulfate/Fe2+ in different water matrices has been conducted, offering insights into the mechanisms and effects of natural water matrices on the degradation process (Li et al., 2021).

Properties

IUPAC Name

5-methyl-2,4-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-2-7(17(14,15)16)6(9(12)13)3-5(4)8(10)11/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLLXNHZBMUPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966505
Record name 5-Methyl-2,4-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52146-86-8
Record name 2,4-Dinitrotoluene-5-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2,4-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrotoluene-5-sulfonic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dinitrotoluene-5-sulfonic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dinitrotoluene-5-sulfonic acid
Reactant of Route 4
2,4-Dinitrotoluene-5-sulfonic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dinitrotoluene-5-sulfonic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrotoluene-5-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.